molecular formula C17H20N4O3 B2934281 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione CAS No. 868228-66-4

6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione

Cat. No. B2934281
CAS RN: 868228-66-4
M. Wt: 328.372
InChI Key: FBHHGKOZHGNAHD-UHFFFAOYSA-N
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Description

The compound “6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione” is a complex organic molecule. It contains a benzylpiperazine group, which is a type of organic compound containing a benzyl group and a piperazine ring . Benzylpiperazine derivatives have been reported as potent antibacterial agents .

Scientific Research Applications

Antibacterial Activity

The compound 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione, and its derivatives have been studied for their antibacterial activity. For instance, a study conducted by Merugu et al. (2010) explored the synthesis of benzyl piperazine derivatives with pyrimidine and isoindolinedione, which exhibited significant antibacterial properties. This research suggests the potential of these compounds in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial and Antioxidant Properties

Al-Adhami and Al-Majidi (2021) synthesized a series of 6-amino-1,3-dimethyluracil derivatives, including those with 6-(3-substituted N-benzylidene)-1,3-dimethyl pyrimidine-2,4-dione-6-yl derivatives, which were evaluated for their antimicrobial and antioxidant activities. The compounds showed promising results against various bacteria and fungi, indicating their potential application in treating infectious diseases and as antioxidants (Al-Adhami & Al-Majidi, 2021).

Anti-Inflammatory and Analgesic Effects

Research has also been conducted on the anti-inflammatory and analgesic properties of pyrazolopyrimidine derivatives. For example, a study by Metwally et al. (2018) focused on the synthesis of novel pyrazolo[4,3-c]pyridine derivatives, which were then evaluated for their anticancer activity on human breast, liver, and colon carcinoma cell lines. The study also explored their potential as anti-5-lipoxygenase agents, demonstrating the versatility of these compounds in therapeutic applications (Metwally & Deeb, 2018).

Herbicide Development

In the agricultural sector, compounds similar to 6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione have been investigated for their use as herbicides. Wang et al. (2021) discovered a potent thieno[2,3-d]pyrimidine-2,4-dione-based protoporphyrinogen IX oxidase inhibitor, which showed excellent weed control and was relatively safe on maize. This highlights the compound's potential application in developing new herbicides for sustainable agriculture (Wang et al., 2021).

properties

IUPAC Name

6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c22-15-10-14(18-17(24)19-15)11-16(23)21-8-6-20(7-9-21)12-13-4-2-1-3-5-13/h1-5,10H,6-9,11-12H2,(H2,18,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHHGKOZHGNAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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